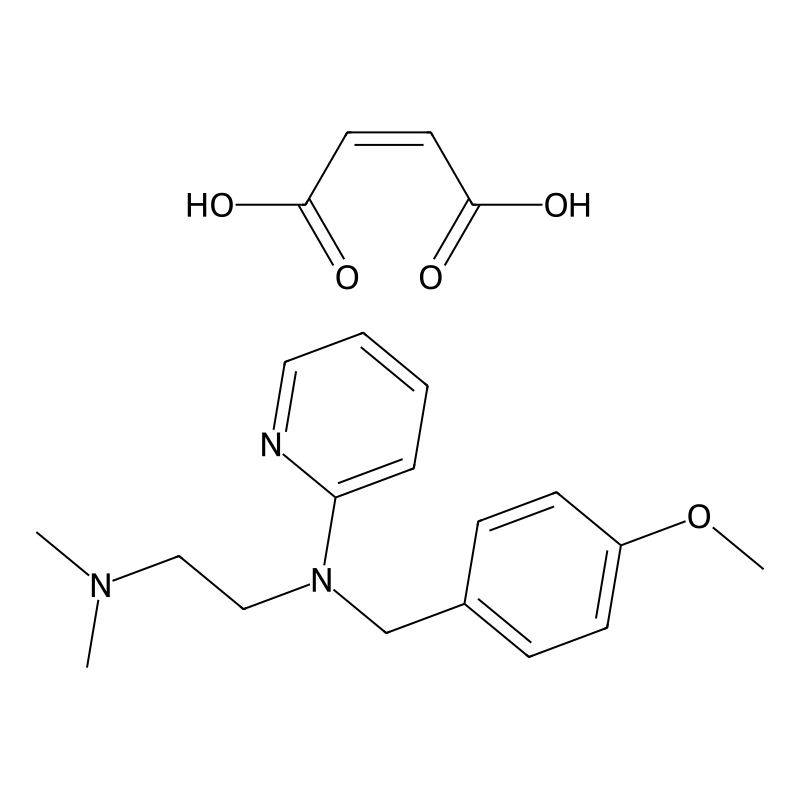

Pyrilamine maleate

C21H27N3O5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H27N3O5

Molecular Weight

InChI

InChI Key

SMILES

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolism and Elimination:

Understanding how the body absorbs, metabolizes, and eliminates pyrilamine maleate is crucial for determining its effectiveness and safety. Studies in rats have investigated the drug's metabolism, revealing the formation of various metabolites, including O-demethyl pyrilamine and its O-glucuronic acid conjugate. These studies also determined the elimination half-life, which doesn't seem to depend on the administered dose [].

Potential Mutagenicity:

Concerns regarding potential mutagenic (causing genetic mutations) effects of pyrilamine maleate have been investigated. Studies using various bacterial strains haven't shown any significant mutagenic activity []. However, further research is needed to fully understand its potential impact on human health.

Chronic Toxicity:

Long-term exposure to pyrilamine maleate has been evaluated in animal studies, specifically in rats. While some studies observed an increased incidence of liver tumors at high doses, others haven't shown a significant difference compared to control groups [, ]. These findings necessitate further research to conclusively determine the long-term safety profile of pyrilamine maleate.

Alternative Applications:

Beyond its traditional use as an antihistamine, researchers have explored potential applications for pyrilamine maleate in other areas. Some studies have investigated its potential uses for managing motion sickness and treating symptoms associated with Alzheimer's disease, although these applications require further research and clinical evaluation before widespread adoption [, ].

Pyrilamine maleate is an antihistamine compound primarily used for its ability to alleviate allergic reactions. It appears as a white crystalline powder with a melting point of approximately 100-101°C and has a bitter saline taste. As an acidic salt of pyrilamine, it is water-soluble, which enhances its bioavailability in therapeutic applications .

Pyrilamine is generally safe when used at recommended doses [6]. The most common side effect is drowsiness, particularly in adults [6]. Other potential side effects include dizziness, dry mouth, nausea, and blurred vision [6]. Pyrilamine can interact with other medications, so it is crucial to consult a healthcare professional before use, especially if taking other medications or pregnant/breastfeeding [6].

Note:

The primary mechanism of action of pyrilamine maleate is its function as a histamine H1 receptor antagonist. By binding to the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms associated with allergies such as itching, swelling, and redness. Its sedative properties are attributed to its action on the central nervous system, specifically at subcortical levels .

Pyrilamine maleate can be synthesized through the reaction of pyrilamine with maleic acid. The process involves the formation of the salt through acid-base neutralization, resulting in pyrilamine maleate. The general reaction can be summarized as follows:

This synthesis method is straightforward and allows for the production of high-purity pyrilamine maleate suitable for pharmaceutical applications .

Pyrilamine maleate is primarily utilized in the treatment of allergic conditions such as hay fever and urticaria (hives). Its antihistaminic properties make it effective in managing symptoms like sneezing, runny nose, and itching. Additionally, it may be used in combination therapies for other conditions requiring antihistamines .

Research indicates that pyrilamine maleate may interact with other medications that also affect the central nervous system or those that are metabolized by similar pathways. Its sedative effects can be potentiated when used alongside other CNS depressants such as alcohol or benzodiazepines. Furthermore, it competes with histamine for binding at H1-receptor sites, which may influence the efficacy of other antihistamines when administered concurrently .

Several compounds share structural similarities or pharmacological effects with pyrilamine maleate. Below are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Mepyramine | Similar antihistaminic properties | Used primarily for allergy treatment |

| Diphenhydramine | Antihistaminic agent | Known for its sedative effects |

| Chlorpheniramine | Antihistaminic agent | Often used in cold medications |

| Promethazine | Antihistaminic agent | Also has antiemetic properties |

| Brompheniramine | Antihistaminic agent | Less sedative than pyrilamine |

Pyrilamine maleate is unique due to its specific receptor binding profile and its use in various formulations targeting allergic responses without significant sedation compared to some of its counterparts like diphenhydramine .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Dates

Parsons, M. E.; Ganellin, C. R. (2006). "Histamine and its receptors". British Journal of Pharmacology. 147 (Suppl 1): S127–S135. doi:10.1038/sj.bjp.0706440. PMC 1760721. PMID 16402096.

"Mepyramine". drugbank.com. Retrieved 8 May 2021.

Kubo N, Shirakawa O, Kuno T, Tanaka C (March 1987). "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay". Japanese Journal of Pharmacology. 43 (3): 277–82. doi:10.1254/jjp.43.277. PMID 2884340.

Fischer J, Ganellin CR (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 545. ISBN 9783527607495.

"Active Ingredients for Midol Complete". Archived from the original on 2009-12-02. Retrieved 2009-12-08.

"Anthisan Cream - Patient Information Leaflet (PIL) - (Emc)".

vte

Antipruritics (D04)

Salata JJ, et al. Circ Res, 1995, 76(1), 110-119.

Lozeva V, et al. Hepatology, 2000, 31(2), 336-344.

Ashmawi HA, et al. Anesth Analg, 2003, 97(2), 541-546.

Fitzsimons, C.P., Monczor, F., Fernández, N., et al. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein. J. Biol. Chem. 279(33), 34431-34439 (2004).